![molecular formula C4H12Cl2N2 B2630411 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1523571-17-6](/img/structure/B2630411.png)
Cyclobutane-1,3-diamine dihydrochloride
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Overview
Description
Cyclobutane-1,3-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2 . It is considered as a promising sterically constrained diamine building block for drug discovery .
Synthesis Analysis
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are synthesized using classical malonate alkylation chemistry for the construction of cyclobutane rings . The approach to the syntheses of their Boc-monoprotected derivatives has been developed aimed at the preparation of multigram amounts of the compounds .Molecular Structure Analysis
The conformational preferences of the cyclobutane diamine derivatives have been evaluated by X-ray diffraction . These preferences were compared with the literature data on sterically constrained diamines, which are among the constituents of commercially available drugs .Physical And Chemical Properties Analysis
Cyclobutane-1,3-diamine dihydrochloride is a powder with a molecular weight of 159.06 . It is stored at room temperature .Scientific Research Applications
Supramolecular Chemistry
CBDA participates in supramolecular assemblies. Its ability to form hydrogen bonds and π-π stacking interactions contributes to self-assembly processes. Researchers design CBDA-based host-guest systems for applications in molecular recognition and drug delivery.
For additional reading, you can find research articles related to CBDA in the following sources:
- Journal of the American Chemical Society (Recent study on an all-germanium analogue of CBDA)
- Sigma-Aldrich (Product details for CBDA)
Wang, H., et al. (2024). Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diylJournal of the American Chemical Society, 146(22), 7197–7201. Enamine-ENA580350328. (n.d.). Retrieved from Sigma-Aldrich website: link X-MOL. (n.d.). (1s,3s)-cyclobutane-1,3-diamine dihydrochloride: A polymer prepared by [2 + 2] photocycloaddition. Retrieved from link
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,3-diamine dihydrochloride | |
CAS RN |
1314772-13-8, 1523571-90-5 |
Source
|
Record name | cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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